molecular formula C5H3BrN2O2 B184007 2-Bromo-4-nitropyridine CAS No. 6945-67-1

2-Bromo-4-nitropyridine

Cat. No. B184007
CAS RN: 6945-67-1
M. Wt: 202.99 g/mol
InChI Key: AFVITJKRFRRQKT-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of nitropyridines, including 2-Bromo-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitropyridine is characterized by a pyridine ring with a bromine atom and a nitro group attached to it . The bromine ion is nearly coplanar with the pyridine ring, while the two oxygen atoms of the nitro group are displaced above and below the ring .


Chemical Reactions Analysis

In chemical reactions, 2-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .


Physical And Chemical Properties Analysis

2-Bromo-4-nitropyridine is a solid substance. It has a melting point of 64°C and a predicted boiling point of 286.1±20.0 °C. The predicted density of this compound is 1.833±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

2-Bromo-4-nitropyridine N-oxide exhibits interesting structural properties. It forms an orthorhombic crystal system with the Br ion nearly coplanar with the pyridine ring. This structure facilitates the formation of C-H···O hydrogen bonds, linking molecules into pairs. These dimers are arranged into layers, held together by van der Waals contacts. This structural arrangement is vital for understanding the compound's physical properties and potential applications in materials science (Hanuza et al., 2002).

Solvent Reactivity

The reactivity of various derivatives of nitropyridines, including 2-bromo-4-nitropyridine, has been studied in different solvents. The findings indicate that a higher polarity of the solvent accelerates substitution processes, particularly affecting substituents in specific positions relative to the nitro-group. These insights are crucial for developing synthesis methods for various aminopyridine derivatives (Hertog & Jouwersma, 1953).

Spectroscopic Studies

2-Bromo-4-nitropyridine has been extensively studied using spectroscopic methods. For example, its Fourier transform Raman and infrared spectra have been recorded and analyzed. These studies are essential for understanding the vibrational properties of the molecule, which can inform its potential applications in various fields, such as sensing and materials science (Sundaraganesan et al., 2005).

Molecular Docking Studies

Computational studies, including molecular docking, have been conducted on derivatives of 2-bromo-4-nitropyridine. These studies help predict the binding orientation, affinity, and activity of these compounds when interacting with specific proteins. This research is crucial for drug discovery and understanding the biological activity of these molecules (Abraham et al., 2017).

Safety And Hazards

2-Bromo-4-nitropyridine should be handled with care. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-bromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVITJKRFRRQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287685
Record name 2-bromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitropyridine

CAS RN

6945-67-1
Record name 6945-67-1
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Record name 2-bromo-4-nitropyridine
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Record name 2-Bromo-4-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Hanuza, J Michalski, M Maczka… - Journal of Raman …, 2002 - Wiley Online Library
… We present here studies of 2-bromo-4-nitropyridine N-oxide (BNPNO) carried out with the aim of studying the effect of different substituents on the N-oxide pyridine ring in building the …
CS Abraham, JC Prasana, S Muthu - Spectrochimica Acta Part A: Molecular …, 2017 - Elsevier
… The polarized Fourier transform IR and Raman spectra of 2-Bromo-4-nitropyridine N-oxide was measured and the attractive character of the intermolecular C—H ⋯ O contacts for these …
Number of citations: 101 www.sciencedirect.com
A Puszko, K Laihia, E Kolehmainen, Z Talik - Journal of Structural …, 2013 - Springer
… On passing from 2-chloro- and 2-bromo-4-nitropyridine (1, 2) to their 3-methyl derivatives (7, 8), the shielding on the nitro group decreases from –18.1 ppm and –18.4 ppm to –13.7 ppm …
Number of citations: 3 link.springer.com
C Wentrup - researchgate.net
… Treatment of 2-bromo-4-nitropyridine 1 with azide ion in DMF resulted in nucleophilic substitution of the nitro group, leading to 4-azido-2-bromopyrdine 2 (Scheme 1). 2-Azido-4-…
Number of citations: 0 www.researchgate.net
A Puszko - Chemistry of Heterocyclic Compounds, 1998 - Springer
The UV spectra of 2-bromopicolines, their N-oxides, and 2-bromo-4-nitropicoline N-oxides are presented and the influence of substituents onλ max andε max of spectral bands are …
Number of citations: 2 link.springer.com
XF Duan, XH Li, FY Li, CH Huang - Synthesis, 2004 - thieme-connect.com
… preparation of 2-bromo-4-iodopyridine from 2-bromopyridine involves the oxidation of the pyridine to the corresponding N-oxide, nitration of the N-oxide to 2-bromo-4-nitropyridine N-…
Number of citations: 5 www.thieme-connect.com
A Puszko, K Laihia, E Kolehmainen, Z Talik - Журнал структурной химии, 2012 - sibran.ru
… On passing from 2-chloro- and 2-bromo-4-nitropyridine (1, 2) to their 3-methyl derivatives (7, 8), the shielding on the nitro group decreases from –18.1 ppm and –18.4 ppm to –13.7 ppm …
Number of citations: 2 www.sibran.ru
E Kaczmarczyk, A Puszko, J Lorenc, L Chmurzynski - Molecules, 1999 - mdpi.com
… being ca 2 pK a units; it should, however, be remembered that substitution of the methyl group in the pyridine N-oxide ring increases its pK a , hence for 2-bromo-4-nitropyridine N-oxide …
Number of citations: 5 www.mdpi.com
EY Yazıcıoğlu, C Tanyeli - Tetrahedron: Asymmetry, 2012 - Elsevier
… The optimal pyridine derivative was 2-bromo-4-nitropyridine since the 4-nitro group would … Throughout the reactions, the molar ratio of 3 and 2-bromo-4-nitropyridine was 1:2. The first …
Number of citations: 19 www.sciencedirect.com
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… 4-Nitro-2-thiocyanopyridine 1-oxide was similarly prepared although in lower yield from 2bromo-4-nitropyridine 1-oxide. 2-Chloro-4-nitropyridine 1-oxide on the other hand failed to …
Number of citations: 27 pubs.acs.org

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